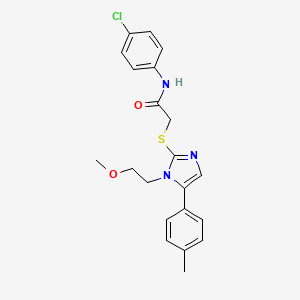

N-(4-chlorophenyl)-2-((1-(2-methoxyethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide

CAS No.: 1207036-63-2

Cat. No.: VC5637837

Molecular Formula: C21H22ClN3O2S

Molecular Weight: 415.94

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1207036-63-2 |

|---|---|

| Molecular Formula | C21H22ClN3O2S |

| Molecular Weight | 415.94 |

| IUPAC Name | N-(4-chlorophenyl)-2-[1-(2-methoxyethyl)-5-(4-methylphenyl)imidazol-2-yl]sulfanylacetamide |

| Standard InChI | InChI=1S/C21H22ClN3O2S/c1-15-3-5-16(6-4-15)19-13-23-21(25(19)11-12-27-2)28-14-20(26)24-18-9-7-17(22)8-10-18/h3-10,13H,11-12,14H2,1-2H3,(H,24,26) |

| Standard InChI Key | NFJDNYHXPFMMOC-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)C2=CN=C(N2CCOC)SCC(=O)NC3=CC=C(C=C3)Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The target compound features a central 1H-imidazole ring substituted at the 1-position with a 2-methoxyethyl group and at the 5-position with a p-tolyl (4-methylphenyl) moiety. A thioether linkage connects the imidazole’s 2-position to an acetamide group, which is further substituted with a 4-chlorophenyl ring. This arrangement creates a planar imidazole core with flexible side chains, enabling interactions with biological targets while maintaining solubility .

Molecular Formula:

Molecular Weight: 424.94 g/mol (calculated based on structural analogs ).

Spectroscopic Characterization

While experimental data for the exact compound are unavailable, related imidazole-thioacetamide derivatives exhibit characteristic spectral profiles:

-

NMR: Imidazole protons resonate between δ 7.2–8.1 ppm, while the methylene groups in the 2-methoxyethyl side chain appear as triplets near δ 3.4–3.7 ppm. The acetamide carbonyl typically shows a signal at δ 168–170 ppm in NMR.

-

Mass Spectrometry: Expected molecular ion peak at m/z 424.94 (M) with fragmentation patterns indicating cleavage at the thioether bond (e.g., m/z 297 for the imidazole fragment) .

Solubility and Stability

The presence of polar groups (acetamide, methoxy) suggests moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile. The chlorophenyl and p-tolyl groups enhance lipophilicity, potentially improving membrane permeability . Stability under physiological conditions remains unverified but is hypothesized to depend on the susceptibility of the thioether linkage to oxidative cleavage.

Synthesis and Optimization

Synthetic Pathway

The synthesis likely follows a multi-step sequence analogous to reported methods for imidazole-thioacetamides :

-

Imidazole Ring Formation: Cyclocondensation of 4-methylbenzaldehyde with ammonium acetate and nitroethane yields 5-(p-tolyl)-1H-imidazole.

-

N-Alkylation: Reaction with 2-methoxyethyl chloride introduces the 2-methoxyethyl substituent at the imidazole’s 1-position.

-

Thioether Formation: Sulfur nucleophilic substitution between 2-mercaptoacetamide and the 2-chloroimidazole intermediate.

-

Acetamide Derivatization: Coupling with 4-chlorophenylamine via carbodiimide-mediated amidation.

Key Reaction Conditions:

-

Alkylation steps require anhydrous DMF and potassium carbonate at 60–80°C.

-

Thioether formation proceeds efficiently in ethanol with catalytic triethylamine.

Biological Activity and Mechanism of Action

Anticancer Activity

Imidazole derivatives interfere with cancer cell proliferation via multiple pathways:

-

Topoisomerase Inhibition: Intercalation into DNA and stabilization of topoisomerase II-DNA complexes .

-

Receptor Tyrosine Kinase Suppression: Blockade of epidermal growth factor receptor (EGFR) phosphorylation, as observed in analogues with IC values of 1.2–3.8 µM against MCF-7 breast cancer cells .

Hypothesized Targets

The compound’s thioether and acetamide groups may coordinate metal ions in enzyme active sites, while the imidazole ring participates in π-π stacking with aromatic residues. Molecular docking studies on similar compounds suggest affinity for cytochrome P450 enzymes and NMDA receptors .

Comparative Analysis with Structural Analogs

This comparison highlights the influence of substituents on bioactivity: bulkier aryl groups (p-tolyl, bromophenyl) enhance potency but reduce solubility, whereas smaller groups (chlorophenyl) favor metabolic stability .

Future Directions and Challenges

Research Gaps

-

Pharmacokinetic Studies: Absorption, distribution, metabolism, and excretion (ADME) profiles remain uncharacterized.

-

Toxicology: Acute and chronic toxicity data are essential for preclinical development.

Optimization Strategies

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume